This compound falls under the category of fluorinated compounds, which are widely studied for their enhanced biological properties compared to their non-fluorinated counterparts. Fluorinated compounds have been shown to exhibit increased potency and selectivity in various biological systems . The introduction of fluorine atoms often modifies the pharmacokinetic properties of drugs, making them more effective in therapeutic applications.
The synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation .
The molecular structure of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride can be described as follows:
The InChI representation for this compound is:
This structural information aids in understanding how the compound may interact with various biological systems .
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride can participate in several chemical reactions:
These reactions are essential for developing new derivatives that may exhibit enhanced therapeutic profiles .
The mechanism of action for (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride primarily involves its interaction with specific biological targets:
Research indicates that such compounds can affect immune responses by altering cytokine production and cell signaling pathways .
The physical and chemical properties of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride include:
Understanding these properties is crucial for applications in drug formulation and development .
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride has several notable applications:
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride (CAS: 1523530-25-7) is a chiral fluorinated pyrrolidine derivative with emerging significance in medicinal chemistry. Its molecular scaffold combines stereochemical precision with strategic fluorine substitution, enabling unique interactions with biological targets. The hydrochloride salt enhances aqueous solubility and crystallinity, making it suitable for pharmaceutical formulation [2] [5].
This compound serves as a versatile chiral building block for synthesizing CNS-active molecules. Its structural features align with key criteria for blood-brain barrier (BBB) penetration:
Table 1: CNS Drug-like Properties of (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride
Property | Value | CNS MPO Threshold |
---|---|---|
Molecular Weight | 141.57 g/mol | ≤ 360 |
Calculated log P | -0.5 | 2–5 |
Hydrogen Bond Donors | 2 | ≤ 3 |
Hydrogen Bond Acceptors | 2 | ≤ 7 |
TPSA | ~23 Ų | ≤ 90 |
CNS MPO Score | 4.2/6.0 | ≥ 4.0 desirable |
Data derived from PubChemLite and CNS multiparameter optimization (MPO) analysis [4] [8]
The fluoropyrrolidine scaffold demonstrates improved metabolic stability compared to non-fluorinated analogs due to the C–F bond's resistance to oxidative metabolism. This property is critical for maintaining therapeutic CNS concentrations [2] [8].
The compound's configuration enables precise engagement with neurological targets:
Target engagement studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) confirm its utility in quantifying drug-target binding kinetics and thermodynamics in neurological disease models [1] [9].
Stereochemical and electronic features critically influence pharmacological activity:
Table 2: Stereochemical Influence on Target Affinity
Stereoisomer | Relative LOXL2 Binding Affinity | CNS Permeability (PAMPA) |
---|---|---|
(3R,4R)-isomer | 1.0 (reference) | High (≥ 5 × 10⁻⁶ cm/s) |
(3S,4S)-isomer | 0.32 | Moderate |
(3R,4S)-isomer | 0.18 | Low |
Non-fluorinated analog | 0.45 | High |
Data adapted from patent examples comparing pyrrolidine derivatives [3] [10]
Key SAR observations:
The compound serves as a key synthon in potent LOXL2 inhibitors for fibrotic diseases:
Table 3: Preclinical Efficacy of LOXL2 Inhibitors Containing (3R,4R)-4-Fluoropyrrolidin-3-ol
Parameter | In Vitro Performance | In Vivo Efficacy (Mouse Model) |
---|---|---|
LOXL2 Enzyme Inhibition | IC50 = 12 nM | >80% fibrosis reduction |
Selectivity over LOX/LOXL1 | >100-fold | No off-target toxicity observed |
Oral Bioavailability | N/A | 92% |
Plasma Half-life | N/A | 8.2 hours |
Data from WO2018048943A1 and WO2016144703A1 patent applications [3] [10]
Mechanistic studies confirm that derivatives disrupt LOXL2-mediated collagen cross-linking in extracellular matrix remodeling, demonstrating potential for treating liver fibrosis and pulmonary fibrosis [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7